molecular formula C9H17NO B2783017 Decahydro-quinolin-4-ol CAS No. 49788-04-7

Decahydro-quinolin-4-ol

Cat. No.: B2783017
CAS No.: 49788-04-7
M. Wt: 155.241
InChI Key: MLQARXBFLAEGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydro-quinolin-4-ol, also known as decahydro-4-quinolinol, is a heterocyclic organic compound with the molecular formula C9H17NO. It is a derivative of quinoline, where the aromatic ring is fully hydrogenated, resulting in a saturated bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decahydro-quinolin-4-ol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, quinoline can be hydrogenated over a platinum catalyst to yield decahydroquinoline, which can then be further hydroxylated to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions often include high pressure and temperature to ensure complete hydrogenation of the quinoline ring. The hydroxylation step may involve the use of specific oxidizing agents under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Decahydro-quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Decahydro-quinolin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of decahydro-quinolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its fully hydrogenated structure combined with a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications .

Biological Activity

Decahydro-quinolin-4-ol (DQH) is a bicyclic compound that has garnered attention in scientific research for its potential biological activities. Its unique structure, characterized by a saturated nitrogen-containing ring, positions it as a valuable entity in medicinal chemistry, particularly in the development of new therapeutic agents. This article delves into the biological activity of DQH, highlighting its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H15NC_9H_{15}N and a molecular weight of approximately 135.23 g/mol. Its structural features include:

  • A saturated quinoline framework.
  • A hydroxyl group at the 4-position, which enhances its solubility and reactivity.

This combination of structural elements contributes to its diverse biological activities.

The biological activity of DQH is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : DQH has been investigated for its potential to inhibit specific enzymes, which can be crucial for therapeutic applications. For instance, similar quinoline derivatives have shown promise as inhibitors of DNA gyrase and other critical enzymes involved in cellular processes .
  • Ligand Binding : The compound may act as a ligand for various protein targets, modulating their function and influencing biochemical pathways. This property is significant for drug development, particularly in targeting diseases like cancer and infections.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that DQH possesses antimicrobial properties, potentially making it useful in treating infections caused by bacteria and fungi .
  • Antioxidant Effects : DQH has been evaluated for its antioxidant capabilities, which are essential for protecting cells from oxidative stress and damage .
  • Antitumor Potential : Quinoline derivatives are known for their anticancer properties. DQH's structural similarities with other active compounds suggest it may also exhibit antitumor activity .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
AntimicrobialExhibits activity against various pathogens,
AntioxidantDemonstrated potential to scavenge free radicals
AntitumorSimilar compounds show promise in cancer therapy
Enzyme InhibitionPotential to inhibit key enzymes like DNA gyrase,

Case Study: Antimicrobial Evaluation

A recent study assessed the antimicrobial efficacy of DQH against common pathogenic bacteria. The results indicated that DQH inhibited the growth of several strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in infectious diseases.

Case Study: Antioxidant Activity

In vitro assays demonstrated that DQH exhibited significant antioxidant activity, with an IC50 value comparable to established antioxidants. This suggests that DQH could be developed into a nutraceutical or pharmaceutical product aimed at reducing oxidative stress-related diseases .

Future Directions

The biological activity of this compound presents numerous opportunities for further research:

  • Mechanistic Studies : Detailed investigations into the specific molecular interactions and pathways influenced by DQH are needed to fully understand its pharmacological potential.
  • Clinical Trials : Given its promising preclinical results, advancing DQH into clinical trials could validate its efficacy and safety for therapeutic use.
  • Structural Modifications : Exploring derivatives of DQH may yield compounds with enhanced potency or selectivity for specific targets.

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQARXBFLAEGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49788-04-7
Record name decahydroquinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.